molecular formula C12H11NO5 B11867482 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B11867482
M. Wt: 249.22 g/mol
InChI Key: SGFTWFRFQKTXAM-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at the 7 and 8 positions, an oxo group at the 2 position, and a carboxylic acid group at the 3 position. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another method involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide for the acylation step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Products may include quinoline derivatives with additional oxo or hydroxyl groups.

    Reduction: The primary product is the corresponding hydroxyquinoline derivative.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its analgesic activity, for example, is believed to be due to its interaction with opioid receptors, leading to the modulation of pain signals .

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to the presence of methoxy groups at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other quinoline derivatives and enhances its potential for various applications.

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-17-8-4-3-6-5-7(12(15)16)11(14)13-9(6)10(8)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

SGFTWFRFQKTXAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)OC

Origin of Product

United States

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